
CCT128930
概要
説明
CCT128930は、タンパク質キナーゼBとしても知られるセリン-スレオニンキナーゼAKTの新しいATP競合阻害剤です。この化合物は、フラグメントベースおよび構造ベースのアプローチを用いて発見され、強力なピロロピリミジン化合物です。 これは、単一の amino酸の違いを標的にすることで、タンパク質キナーゼA(PKA)よりもAKTに対して高い選択性を示します 。 AKTは癌において頻繁に調節不全を起こしており、抗癌剤開発の有望な標的となっています .
科学的研究の応用
CCT128930 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of AKT and its downstream effects.
Biology: Employed in cellular and molecular biology research to investigate the role of AKT in cell survival, proliferation, and growth.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit AKT, which is frequently deregulated in cancer.
Industry: Utilized in the development of pharmacodynamic markers and biomarker assays for clinical trials.
In Vivo
In vivo studies of 4-CBP have focused on its ability to modulate a number of biological processes, including inflammation, cancer, and neurological disorders. For example, 4-CBP has been shown to reduce inflammation in a mouse model of colitis. It has also been shown to reduce the growth of tumor cells in a mouse model of lung cancer. Additionally, 4-CBP has been shown to reduce the symptoms of neurological disorders, such as Parkinson’s disease, in a mouse model.
In Vitro
In vitro studies of 4-CBP have focused on its ability to modulate a number of biological processes, including cell proliferation, apoptosis, and cell migration. For example, 4-CBP has been shown to reduce the proliferation of cancer cells in a cell culture model. It has also been shown to induce apoptosis in a cell culture model. Additionally, 4-CBP has been shown to reduce the migration of cancer cells in a cell culture model.
作用機序
CCT128930は、AKTを選択的に阻害することで効果を発揮します。AKTのATP結合部位に結合し、その活性化とそれに続く下流基質のリン酸化を阻害します。 この阻害は、ホスファチジルイノシトール3キナーゼ(PI3K)-AKT-ラパマイシン標的タンパク質(mTOR)シグナル伝達経路の遮断につながり、細胞生存、増殖、成長の低下をもたらします 。 この化合物は、さまざまなヒト腫瘍異種移植片で有意な抗腫瘍活性を示しています .
生物活性
4-CBP has been shown to have a number of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective activities. It has also been shown to have anti-angiogenic and anti-metastatic activities. Additionally, 4-CBP has been shown to have anti-oxidant and anti-apoptotic activities.
Biochemical and Physiological Effects
4-CBP has been shown to modulate a number of biochemical and physiological processes, including cell proliferation, apoptosis, and cell migration. Additionally, 4-CBP has been shown to modulate the activity of certain enzymes, such as caspases and kinases, which are involved in a variety of biological processes. It has also been shown to interact with certain receptors, such as the estrogen receptor, which may explain its ability to modulate certain biological processes.
実験室実験の利点と制限
The use of 4-CBP in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has been shown to modulate a number of biological processes. However, there are some limitations to the use of 4-CBP in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 4-CBP is not fully understood, which can limit its use in certain experiments.
将来の方向性
The potential applications of 4-CBP are vast. Future research should focus on further elucidating the mechanism of action of 4-CBP, as well as its potential use in the development of novel therapeutic agents for the treatment of a variety of diseases. Additionally, further research should be conducted to determine the potential use of 4-CBP in the development of drug delivery systems. Furthermore, further research should be conducted to determine the potential use of 4-CBP in the development of novel imaging agents. Finally, further research should be conducted to determine the potential use of 4-CBP in the development of novel drug-targeting strategies.
生化学分析
Biochemical Properties
CCT128930 exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition . It interacts with the AKT2 enzyme, showing a high degree of selectivity (IC50= 6 nM for AKT2) over other kinases such as PKA (IC50= 168 nM) and p70S6K (IC50= 120 nM) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by inducing cell cycle arrest in G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27 and p53 . At higher doses, this compound triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to a vanilloid-like (VL) site, stabilizing the TRPM7 channel in the closed non-conducting state . This binding is accompanied by displacement of a lipid that resides in the VL site in the apo condition .
Temporal Effects in Laboratory Settings
This compound also blocks the phosphorylation of several downstream AKT biomarkers in U87MG tumor xenografts, indicating AKT inhibition in vivo . Antitumor activity was observed with this compound in U87MG and HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts .
Dosage Effects in Animal Models
In animal models, treatment of HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts with this compound (40 mg/kg twice a day dosing × 5 of 7 days) had a profound antitumor effect with complete growth arrest .
Metabolic Pathways
This compound is involved in the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network .
Transport and Distribution
Pharmacokinetic studies established that potentially active concentrations of this compound could be achieved in human tumor xenografts . The PK parameters evaluated in blood water by conventional methods differ significantly to those from the blood spot experiments .
準備方法
合成経路と反応条件
CCT128930は、フラグメントベースおよび構造ベースのアプローチを用いて合成されます。具体的な合成経路と反応条件は、公開されている文献では広く詳細には記載されていません。 これには、医薬品化学で一般的な足場であるピロロピリミジンコア構造の形成が含まれます .
工業生産方法
This compoundの工業生産方法は、入手可能な文献に明示的に記載されていません。 通常、このような化合物の製造には、大規模な有機合成技術、精製プロセス、および高い純度と一貫性を確保するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
CCT128930は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬と条件には以下が含まれます。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンや求核剤など.
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化誘導体、還元によりthis compoundの還元誘導体が生成される場合があります .
科学研究への応用
This compoundは、化学、生物学、医学、産業の分野で特に多くの科学研究への応用があります。
類似化合物との比較
CCT128930は、次のような他の類似のAKT阻害剤と比較されます。
GDC-0068: AKT1の別のATP競合阻害剤です。
MK-2206: AKTの非競合阻害剤です。
ペリホシン: AKTの活性化を阻害するアルキルホスホリピッドです.
独自性
This compoundは、単一の amino酸の違いを標的にすることで、PKAよりもAKTに対して高い選択性を示すため、独自性があります。 また、強力な抗増殖活性を示し、臨床試験のための新しいバイオマーカーアッセイの開発に使用されてきました .
類似化合物のリスト
- GDC-0068
- MK-2206
- ペリホシン
- トリシリビン
- イパタセルチブ
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDZIGAXXNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590818 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885499-61-6 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

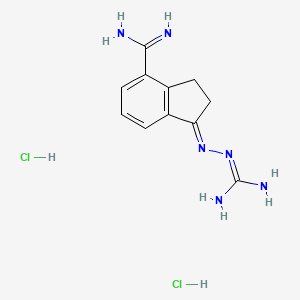

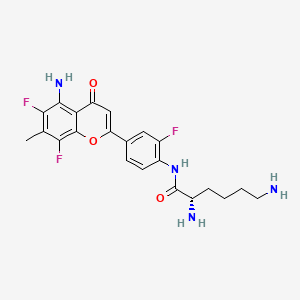

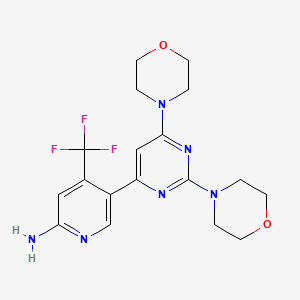

![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)
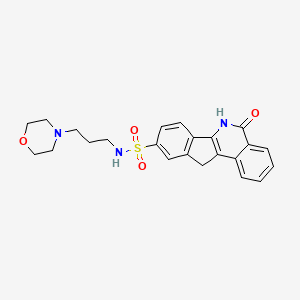
![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)


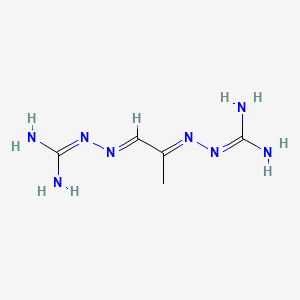
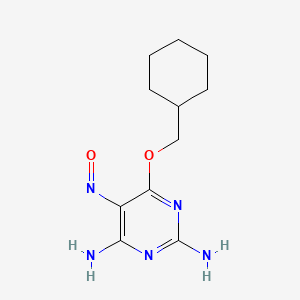
![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)
